molecular formula C8H13NO2 B1618462 2-Amino-2,2-dicyclopropylacetic acid CAS No. 6321-21-7

2-Amino-2,2-dicyclopropylacetic acid

Cat. No.: B1618462
CAS No.: 6321-21-7
M. Wt: 155.19 g/mol
InChI Key: XURKQOZJWNQCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2,2-dicyclopropylacetic acid is a cyclopropane-containing non-proteinogenic amino acid characterized by two cyclopropyl groups and an amino moiety attached to the α-carbon of the acetic acid backbone. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropylglycine (2-Amino-2-cyclopropylacetic Acid)

Structure : Lacks the second cyclopropyl group, featuring only one cyclopropane ring.
Properties :

  • Solubility : Higher aqueous solubility compared to the dicyclopropyl analog due to reduced hydrophobicity.
  • Synthesis : Prepared via Strecker synthesis or enzymatic resolution .
    Applications : Used as a conformational constraint in peptide design to mimic proline .
Property 2-Amino-2,2-dicyclopropylacetic Acid Cyclopropylglycine
Molecular Weight ~170.2 g/mol (estimated) 129.16 g/mol
Cyclopropane Substituents Two One
Commercial Availability Discontinued Available (e.g., MFCD01861822)

2-Amino-2-(1-methylcyclopropyl)acetic Acid

Structure : Features a methyl-substituted cyclopropane ring, altering steric bulk.
Properties :

  • Metabolic Stability: Enhanced resistance to enzymatic degradation compared to non-methylated analogs due to steric hindrance . Applications: Investigated as a building block for antiviral agents and enzyme inhibitors .

Fluorinated Cyclopropane Derivatives (e.g., 1-Amino-2,2-difluorocyclopropane)

Structure : Fluorine atoms replace hydrogen on the cyclopropane ring.
Properties :

  • Electron Effects: Fluorine inductively withdraws electrons, increasing acidity of the amino group.
  • Bioactivity: Serves as an intermediate for fluoroquinolone antibiotics (e.g., compounds with broad-spectrum antibacterial activity) . Synthesis: Achieved via fluorination of cyclopropane precursors under radical conditions .

Comparison with Functionalized Derivatives

Ester Derivatives (e.g., Ethyl 2-amino-2-cyclopropylacetate)

Structure : Ethyl ester replaces the carboxylic acid group.
Properties :

  • Reactivity : The ester group facilitates nucleophilic acyl substitution, making it a versatile synthetic intermediate.
  • Applications : Used in peptide coupling reactions and as a precursor to cyclopropane-containing drugs .

Diphosphonic Acid Derivatives (e.g., 2-[(2-Amino-2,2-diphosphono)ethyloxy]-benzoic Acid)

Structure : Incorporates a diphosphonic group linked via an ether bond.
Properties :

  • Chelation : Strong affinity for calcium ions, relevant in osteoporosis treatment.
  • Synthesis Challenges : Hydrolysis of phosphonate esters requires careful conditions to avoid bond cleavage .
Property This compound Diphosphonic Acid Derivative
Functional Groups Amino, carboxylic acid Amino, diphosphonic, carboxylic acid
Key Application Drug development Bone-targeting therapeutics

Research Findings and Challenges

  • Synthetic Accessibility: The dicyclopropyl analog’s synthesis is less straightforward than monosubstituted cyclopropane derivatives, often requiring multistep routes .
  • Biological Activity: Fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane) show superior antibacterial potency compared to non-fluorinated variants, highlighting the role of halogenation in drug design .
  • Stability Issues : Hydrolysis of phosphonic esters in diphosphonic derivatives can lead to structural degradation, necessitating optimized reaction conditions .

Properties

CAS No.

6321-21-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-amino-2,2-dicyclopropylacetic acid

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11,5-1-2-5)6-3-4-6/h5-6H,1-4,9H2,(H,10,11)

InChI Key

XURKQOZJWNQCDW-UHFFFAOYSA-N

SMILES

C1CC1C(C2CC2)(C(=O)O)N

Canonical SMILES

C1CC1C(C2CC2)(C(=O)O)N

Key on ui other cas no.

6321-21-7

Origin of Product

United States

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